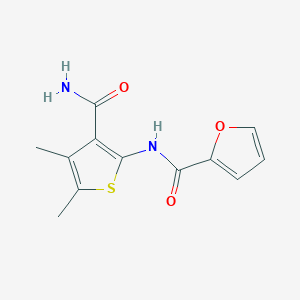
N-(3-Carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a furan-carboxamide derivative, which is a class of compounds that have been studied for various biological activities. Although the specific compound is not directly mentioned in the provided papers, the related research gives insight into the potential characteristics and applications of similar furan-carboxamide derivatives.
Synthesis Analysis
The synthesis of furan-carboxamide derivatives involves various chemical reactions, typically starting with the formation of furan-2-carbonyl chloride followed by reactions with different amines. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine with high yields . This suggests that the synthesis of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide could potentially follow a similar pathway, with modifications to incorporate the specific thiophene and carbamoyl substituents.
Molecular Structure Analysis
The molecular structure of furan-carboxamide derivatives is characterized by the presence of a furan ring attached to a carboxamide group. The substituents on the furan ring, as well as on the nitrogen of the carboxamide group, play a crucial role in determining the compound's properties and biological activity. For example, the study on N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide provided detailed structural information through single crystal X-ray diffraction, showing that it crystallizes in the monoclinic system . This indicates that detailed structural analysis of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide would likely require similar techniques to elucidate its precise molecular geometry.
Chemical Reactions Analysis
Furan-carboxamide derivatives can undergo various chemical reactions, including cyclopalladation as seen with N,N-dimethyl-2(OR-3)-furancarboselenoamide . This process involves the formation of a chelate with a transition metal, which could potentially be applied to other furan-carboxamide derivatives to form metal complexes with interesting properties. The reactivity of the furan ring and the carboxamide group allows for a wide range of chemical transformations that can be tailored to achieve desired outcomes.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-carboxamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The biological activities of these compounds, such as their anti-influenza , antibacterial , and antitumor activities , are also key aspects of their chemical properties. The specific physical and chemical properties of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide would need to be determined experimentally, but it is likely that they would be similar to those of related compounds.
Wissenschaftliche Forschungsanwendungen
Forschung zur Mukoviszidose
N-(3-Carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamid: hat sich in der Mukoviszidose (CF)-Forschung als vielversprechend erwiesen. CF wird durch Mutationen im Gen für den Mukoviszidose-Transmembran-Leitfähigkeitsregler (CFTR) verursacht. Verbindungen wie This compound können die CFTR-Funktion teilweise wiederherstellen, wenn sie als kleine Moleküle verabreicht werden .
Potenzierer für CFTR-Kanäle
Diese Verbindung wirkt als neuartiger Potenzierer, der Klasse-III-mutante CFTR-Kanäle in hohem Maße öffnen kann. Durch die Verbesserung der CFTR-Funktion trägt es zur Verbesserung des Ionentransports über Zellmembranen bei, was für die CF-Therapie entscheidend ist .
Arzneimittelentwicklung für Mukoviszidose
Forscher untersuchen This compound als potenziellen Medikamentenkandidaten zur Behandlung von CF. Seine Fähigkeit, CFTR-Kanäle zu modulieren, macht es in der Arzneimittelentwicklung wertvoll .
Strukturbiologie und Kristallographie
Die Kristallstruktur dieser Verbindung liefert Einblicke in ihre wasserstoffgebundenen Dimere. Forscher verwenden Röntgenkristallographie, um diese Wechselwirkungen zu untersuchen, was zum Verständnis ihres Verhaltens und potenzieller Bindungsstellen beiträgt .
Molekularmodellierung und Docking-Studien
Rechenansätze wie Moleküldocking und Dynamiksimulationen können vorhersagen, wie This compound mit Zielproteinen interagiert. Diese Studien dienen als Leitfaden für das Arzneimittel-Design und die Optimierung .
Pharmakokinetik und Toxikologie
Die Untersuchung der Pharmakokinetik und Toxikologie dieser Verbindung ist für die Arzneimittelentwicklung unerlässlich. Forscher analysieren ihre Absorption, Verteilung, Metabolisierung, Ausscheidung und potenzielle Nebenwirkungen .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-6-7(2)18-12(9(6)10(13)15)14-11(16)8-4-3-5-17-8/h3-5H,1-2H3,(H2,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRJYJHXXHYAJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350085 |
Source


|
| Record name | N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
329221-75-2 |
Source


|
| Record name | NSC727448 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

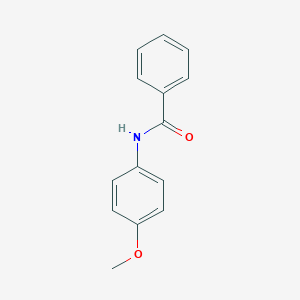
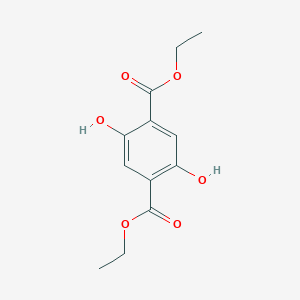
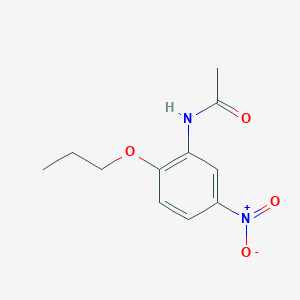
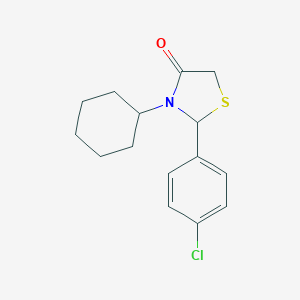
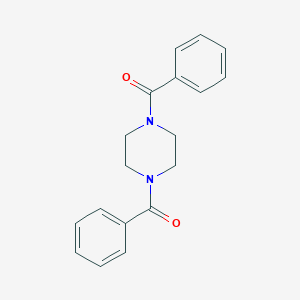
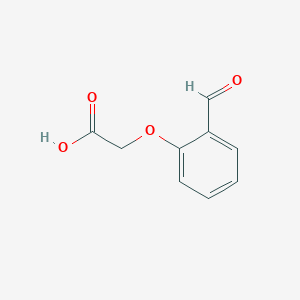
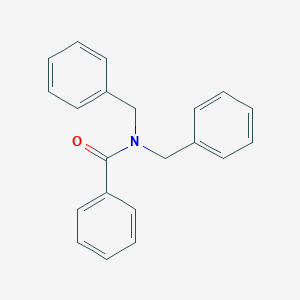

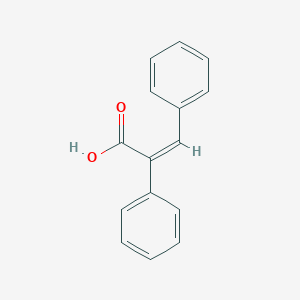

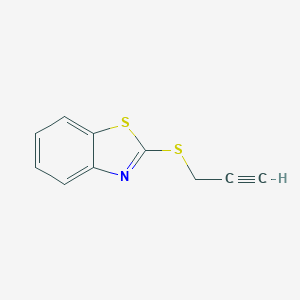
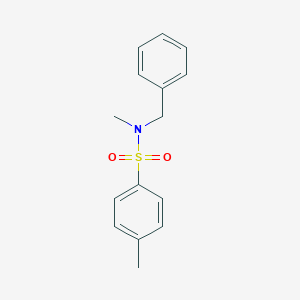
![[2-(3-methyl-1H-pyrazol-5-yl)phenyl]amine](/img/structure/B181181.png)
![(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile](/img/structure/B181184.png)